molecular formula C₁₈H₁₈N₃O₃BF₄ B1141914 AOI 987 CAS No. 846022-21-7

AOI 987

Katalognummer: B1141914
CAS-Nummer: 846022-21-7
Molekulargewicht: 411.16
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AOI 987 is a near-infrared fluorescent dye belonging to the oxazine class of dyes. It is characterized by its high lipophilicity and low molecular weight (427 Da), which allows it to effectively cross the blood-brain barrier. This compound is specifically designed for near-infrared imaging and has shown significant potential in the detection of amyloid plaques, making it a valuable tool in Alzheimer’s disease research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AOI 987 involves the preparation of an oxazine derivative. The detailed synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the oxazine ring structure. The reaction conditions typically involve the use of solvents such as methanol and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and consistency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

AOI 987 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield different oxazine derivatives, while reduction can produce compounds with altered fluorescent properties .

Wissenschaftliche Forschungsanwendungen

Key Characteristics

  • Molecular Weight : Suitable for blood-brain barrier penetration.
  • Emission Wavelength : Operates within the NIR range (650-900 nm), minimizing background noise from biological tissues.
  • Binding Affinity : Demonstrates strong binding to Aβ aggregates, with reported dissociation constants (KdK_d) indicating high specificity.

In Vitro Studies

In vitro experiments have demonstrated that AOI 987 effectively stains Aβ plaques in transgenic mouse brain sections. The compound's absorption and emission wavelengths fall within the NIR range, allowing for clear visualization of plaques without significant background interference. For instance, studies have shown that this compound can label senile plaques with high specificity and sensitivity, making it a valuable tool for studying Alzheimer's pathology .

In Vivo Applications

This compound has been successfully used in vivo to visualize Aβ plaques in transgenic mouse models of Alzheimer's disease. Research indicates that after intravenous administration, this compound penetrates the blood-brain barrier and binds specifically to Aβ aggregates. This capability has been confirmed through imaging techniques that allow researchers to monitor plaque accumulation over time .

Case Studies

  • Transgenic Mouse Models : In a study involving APP/PS1 transgenic mice, this compound was utilized for NIRF imaging to monitor the progression of amyloid plaque deposition. The results indicated a clear correlation between fluorescence intensity and plaque density, supporting the probe's effectiveness as a diagnostic tool for Alzheimer's disease .
  • Comparative Studies : When compared with other fluorescent probes, this compound demonstrated superior performance in terms of specific binding and imaging clarity. Its ability to provide real-time imaging of Aβ plaques positions it as a promising candidate for clinical applications in diagnosing Alzheimer's disease at earlier stages .

Wirkmechanismus

AOI 987 exerts its effects through its ability to bind specifically to amyloid plaques. The compound penetrates the blood-brain barrier and interacts with amyloid plaques, allowing for their visualization using near-infrared fluorescence imaging. The molecular targets of this compound include the amyloid-beta peptides that form the core of these plaques. The binding of this compound to these peptides enhances the fluorescent signal, enabling the detection and monitoring of plaque formation and progression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of AOI 987

This compound is unique due to its high lipophilicity and ability to cross the blood-brain barrier effectively. Its specific interaction with amyloid plaques and the resulting strong fluorescent signal make it a valuable tool for noninvasive imaging and monitoring of Alzheimer’s disease progression. Compared to other similar compounds, this compound offers a combination of high sensitivity and specificity in detecting amyloid plaques .

Biologische Aktivität

AOI 987 is a near-infrared fluorescent (NIRF) probe developed primarily for the imaging of amyloid-beta (Aβ) deposits in the context of Alzheimer's disease (AD). Its biological activity centers on its ability to penetrate the blood-brain barrier (BBB) and bind specifically to Aβ aggregates, making it a valuable tool for both research and potential clinical applications in diagnosing and monitoring AD.

This compound is an oxazine-derivative compound that exhibits strong binding affinity for Aβ aggregates. The dissociation constant (KdK_d) for this compound has been reported to be approximately 0.2 µM , indicating a high affinity for its target . The compound's mechanism involves selective interaction with Aβ plaques, allowing for effective imaging in vivo and ex vivo.

In Vitro and In Vivo Studies

In various studies, this compound has demonstrated significant capabilities in detecting Aβ deposits:

  • In Vitro Studies : this compound was tested against mammalian cell lines exposed to Aβ peptides. The compound was shown to effectively reduce cytotoxicity associated with Aβ, thereby enhancing cell survival rates. For instance, it was found that treatment with this compound led to increased survival rates of cells subjected to Aβ toxicity, confirming its protective effects against amyloid-induced damage .
  • In Vivo Imaging : this compound has been utilized in transgenic mouse models of AD (e.g., APP/PS1 mice), where it successfully penetrated the BBB and provided clear imaging of Aβ plaques. This capability allows researchers to monitor disease progression and evaluate the efficacy of potential therapeutic interventions .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound:

  • Fluorescence Imaging : In a study focusing on the imaging characteristics of this compound, the probe exhibited a strong fluorescence response upon binding to Aβ aggregates, with a maximum emission wavelength around 630 nm . This property makes it suitable for non-invasive imaging techniques such as fluorescence microscopy .
  • Comparative Studies : When compared with other imaging probes, this compound showed superior specificity and sensitivity in detecting Aβ deposits. For example, it outperformed several other compounds in terms of binding affinity and fluorescence intensity when interacting with Aβ aggregates .
  • Longitudinal Studies : Research involving longitudinal imaging with this compound has provided insights into the dynamics of Aβ accumulation over time in AD models. These studies have indicated that this compound can effectively track changes in plaque density, correlating well with behavioral assessments of cognitive decline .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study ReferenceBinding Affinity (KdK_d)TargetImaging TechniqueKey Findings
0.2 µMAβ plaquesNIRFHigh specificity for Aβ aggregates
Not specifiedMammalian cellsCell viability assaysReduced cytotoxicity from Aβ
Not specifiedTransgenic miceIn vivo fluorescence imagingEffective tracking of plaque accumulation

Eigenschaften

CAS-Nummer

846022-21-7

Molekularformel

C₁₈H₁₈N₃O₃BF₄

Molekulargewicht

411.16

Synonyme

3,4,9,10-Tetrahydro-4,8-dimethyl-2H,8H-bis[1,4]oxazino[2,3-b:3’,2’-i]phenoxazin-6-ium Tetrafluoroborate(1-)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.